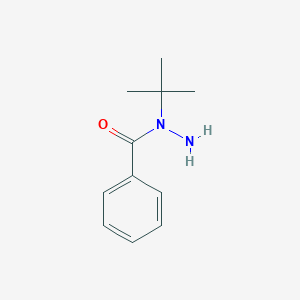

N-tert-butylbenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVSACGODYLLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99981-48-3 | |

| Record name | N-(tert-butyl)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Hydrazide Chemistry in Modern Synthesis

The story of hydrazides is intrinsically linked to the discovery of their parent functional group, hydrazine (B178648). The term "hydrazine" was first introduced by the German chemist Emil Fischer in 1875 during his work on organic compounds with mono-substituted hydrazine. princeton.eduhydrazine.com This was followed by Theodor Curtius's first synthesis of hydrazine sulfate (B86663) in 1887, although pure anhydrous hydrazine was not isolated until 1895 by Dutch chemist Lobry de Bruyn. hydrazine.com

Hydrazides, which are organic derivatives of hydrazine with the general structure R-C(=O)NHNHR', gained significant attention in the scientific community following the discovery of the potent tuberculostatic activity of Isonicotinic Acid Hydrazide (INH). mdpi.com This pivotal finding spurred extensive research into a wide array of other hydrazide derivatives, revealing their potential as precursors for a multitude of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. mdpi.com

Modern synthetic methods have refined the production of hydrazides, with the acylation of hydrazines being a particularly common and effective strategy. mdpi.com The fundamental reactivity of the hydrazide group has also been harnessed in classic organic reactions, underscoring its importance in the synthetic chemist's toolkit. The evolution from Fischer's initial discovery to the sophisticated synthesis of complex hydrazide derivatives today highlights a rich history of chemical innovation.

Significance of the Benzohydrazide Scaffold in Chemical Diversity Generation

The benzohydrazide (B10538) moiety is a prime example of a "privileged scaffold" in medicinal chemistry—a molecular framework that can be modified to interact with a wide range of biological targets. This scaffold is the foundation for compounds exhibiting a remarkable spectrum of biological activities, including antibacterial, antifungal, antitumor, and anticonvulsant properties. mdpi.com

The true power of the benzohydrazide scaffold lies in its capacity for generating extensive chemical diversity. chimia.ch Through straightforward chemical reactions, such as condensation with various aldehydes and ketones, chemists can create large libraries of novel compounds. mdpi.comresearchgate.net This approach, central to combinatorial chemistry, allows for the systematic exploration of structure-activity relationships, accelerating the discovery of new therapeutic agents. nih.govijpsr.com The ability to easily introduce a wide variety of substituents onto the benzohydrazide core enables the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a specific biological target. chimia.chnih.gov This inherent versatility makes the benzohydrazide scaffold a highly valuable tool in the quest for new medicines and functional molecules. umsha.ac.ir

N Tert Butylbenzohydrazide As a Foundational Synthon for Complex Molecular Architectures

In the strategic planning of complex chemical syntheses, known as retrosynthetic analysis, chemists conceptually break down a target molecule into simpler fragments called synthons. thieme.de N-tert-butylbenzohydrazide has proven to be an exceptionally useful foundational synthon for constructing a variety of intricate molecular architectures. organic-chemistry.org

A common synthetic route to this versatile building block begins with the esterification of 4-tert-butylbenzoic acid to produce methyl 4-tert-butylbenzoate, which is subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the target this compound. mdpi.comresearchgate.net

From this key intermediate, a diverse array of complex molecules can be assembled. For example, it is the starting point for creating N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which have demonstrated significant potential as urease inhibitors. mdpi.comnih.gov In another application, this compound undergoes a one-pot cyclocondensation reaction with ketones and mercaptoacetic acid to form spirothiazolidinones, a class of compounds investigated for their antiviral properties. The presence of the tert-butyl group is often crucial, as it increases the lipophilicity of the resulting molecules, which can significantly influence their biological activity and physical properties. This compound also serves as a ligand for the formation of metal complexes and is a key component in the synthesis of potent insecticides. nih.govsci-hub.sesemanticscholar.org

| Starting Material | Reaction Partner(s) | Resulting Molecular Architecture | Field of Application | Reference |

|---|---|---|---|---|

| This compound | Aromatic Aldehydes | N'-benzylidene-4-(tert-butyl)benzohydrazides | Medicinal Chemistry (Urease Inhibitors) | mdpi.com |

| This compound | Ketones, Mercaptoacetic Acid | Spirothiazolidinones | Medicinal Chemistry (Antiviral) | |

| This compound | Benzoheterocyclecarbonyl groups | N'-benzoyl-N-(tert-butyl)benzohydrazide Analogues | Agrochemicals (Insecticides) | nih.gov |

| This compound | Dehydroacetic acid | Hydrazone Ligands | Coordination Chemistry (Metal Complexes) | semanticscholar.org |

Scope and Academic Relevance of N Tert Butylbenzohydrazide Investigations

Classical Preparative Routes and Optimization Strategies

Traditional methods for synthesizing this compound rely on fundamental organic reactions, primarily involving the formation of a hydrazide bond from carboxylic acid derivatives.

The reaction of esters with hydrazine (B178648) derivatives, known as hydrazinolysis or aminolysis, is a foundational method for preparing hydrazides. This process typically involves the nucleophilic attack of a hydrazine on the ester's carbonyl carbon. In the context of this compound synthesis, a common strategy involves a two-step process starting from a substituted benzoic acid.

First, the benzoic acid is converted to its corresponding methyl or ethyl ester. For instance, 4-tert-butylbenzoic acid can be esterified by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for several hours. mdpi.comresearchgate.net The resulting ester, such as methyl 4-tert-butylbenzoate, is then reacted with a hydrazine derivative. mdpi.com The reaction of the ester with hydrazine hydrate (B1144303), typically in a solvent like methanol under reflux for 3 to 4 hours, yields the corresponding benzohydrazide (B10538). mdpi.comresearchgate.net

While effective, this reaction can be sluggish, often requiring prolonged heating under reflux for several hours to achieve completion, with yields reported in the range of 40% to 67% for various benzohydrazides. mdpi.com Optimization strategies focus on increasing the reaction rate, though this often requires harsh conditions.

A more direct and often more efficient classical route involves the acylation of tert-butylhydrazine (B1221602) using a benzoyl chloride or anhydride. This method circumvents the need for esterification and subsequent hydrazinolysis. The reaction is typically performed by adding the benzoyl chloride to a solution of tert-butylhydrazine hydrochloride in a suitable solvent. mdpi.comprepchem.com

A common procedure involves suspending tert-butylhydrazine hydrochloride in a solvent like dichloromethane (B109758) or toluene. mdpi.comprepchem.com A base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, is added to neutralize the hydrochloride salt and facilitate the reaction. mdpi.comprepchem.com The benzoyl chloride, dissolved in the same solvent, is then added dropwise, often at a reduced temperature (e.g., 0-10 °C) to control the exothermic reaction. mdpi.comprepchem.com After the addition, the mixture is typically stirred at room temperature to ensure the reaction goes to completion. prepchem.com The resulting this compound can then be isolated through filtration and purified by recrystallization. mdpi.comprepchem.com This method is versatile and can be used to synthesize a wide range of N-substituted benzohydrazides by using appropriately substituted benzoyl chlorides. smolecule.comsci-hub.se

| Reactants | Base | Solvent | Conditions | Product | Ref |

| tert-Butylhydrazine HCl, Benzoyl chloride | Triethylamine | Dichloromethane | 0 °C to RT, overnight | N′-(tert-butyl)benzohydrazide | mdpi.com |

| t-Butylhydrazine HCl, Benzoyl chloride | 50% aq. NaOH | Toluene | ≤10 °C, then RT for 1 hr | N'-t-butyl-N-benzoylhydrazine | prepchem.com |

| N-tert-butyl-3,5-dimethylbenzohydrazide, 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride | Triethylamine | Dichloromethane | Ice bath, then RT for 3 hr | Nʹ-tert-Butyl-Nʹ-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | sci-hub.se |

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of benzohydrazides, focusing on reducing reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of benzohydrazides and their derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours under conventional heating to mere minutes. mdpi.compensoft.netacs.org

For example, the condensation of benzohydrazides with aldehydes to form hydrazones, a common subsequent step, can be completed in 2-6 minutes under microwave irradiation, compared to 2-4 hours of conventional refluxing. hilarispublisher.com Similarly, the synthesis of salicylhydrazide from methyl salicylate (B1505791) and hydrazine hydrate was completed in just 3 minutes using microwave irradiation at 360 W, a significant improvement over the 6 hours required by conventional heating. mdpi.com This acceleration is attributed to the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Furthermore, solvent-free or "neat" reaction conditions, often coupled with microwave assistance, represent another key green chemistry strategy. The condensation of salicylic (B10762653) hydrazide with various aldehydes has been successfully carried out under solvent-free microwave irradiation, achieving yields of 62-80% in just 8-10 minutes. researchgate.net This approach not only speeds up the reaction but also eliminates the need for potentially toxic and expensive organic solvents, simplifying workup and reducing chemical waste. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Yield Improvement | Ref |

|---|---|---|---|---|

| Hydrazone Synthesis | 2-4 hours (reflux) | 2-5 minutes | 80-95% (MW) vs. 70-88% (Conv.) | hilarispublisher.com |

| Hydrazone Synthesis | 7-9 hours (reflux) | 9-10 minutes | 79-92% (MW) vs. 61-78% (Conv.) | acs.org |

The use of catalysts can significantly improve the efficiency and selectivity of benzohydrazide synthesis. While classical methods often employ stoichiometric amounts of strong acids or bases, modern approaches focus on using catalytic quantities of milder or more specialized reagents.

In the synthesis of hydrazones from 4-tert-butylbenzohydrazide, a catalytic amount of glacial acetic acid is sufficient to promote the condensation with various aldehydes in methanol. mdpi.com For more complex transformations, Lewis acids like anhydrous zinc chloride have been used to catalyze the formation of oxadiazole rings from benzohydrazide intermediates, with microwave assistance further enhancing reaction rates. acs.org

Organocatalysis also presents a green alternative. Piperidine, for instance, has been used in catalytic amounts for the multi-component synthesis of quinoline (B57606) carbohydrazide (B1668358) derivatives under mild, green conditions. nih.gov For the fundamental amide bond formation, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used in catalytic cycles to activate the carboxylic acid for aminolysis under mild conditions. growingscience.com The development of novel catalysts, including palladium complexes and dimethylaluminum amides, offers pathways to forming amide and hydrazide bonds under increasingly mild and efficient conditions. orgsyn.org

Chemo- and Regioselective Synthesis of Substituted N-tert-butylbenzohydrazides

The synthesis of specifically substituted this compound derivatives requires precise control over the reaction's chemo- and regioselectivity. This is crucial for creating molecules with targeted properties.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. An example can be seen in the synthesis of ketones from N-acylazetidines, where the high stability of the tetrahedral intermediate prevents over-addition of organometallic nucleophiles, thus selectively producing the ketone instead of the tertiary alcohol. organic-chemistry.org This principle of controlling reactivity is vital when building complex benzohydrazide structures that may contain other sensitive functional groups.

Regioselectivity , the control of reaction at a specific position on a molecule, is fundamental in synthesizing substituted benzohydrazides. A common strategy involves a building-block approach. For example, a key intermediate like N-tert-butyl-3,5-dimethylbenzohydrazide can be synthesized first. sci-hub.se This intermediate can then be reacted with a variety of specifically substituted acid chlorides, such as benzoheterocyclic acid chlorides. This ensures that the new acyl group is added to the unsubstituted nitrogen of the hydrazine moiety, leading to the desired N,N'-diacylhydrazine with a precisely defined substitution pattern. sci-hub.se

Another approach involves the palladium-catalyzed coupling of substituted aryl bromides with t-butylcarbazate, which regioselectively affords the corresponding aryl hydrazides. colab.ws Furthermore, multi-step syntheses allow for the controlled, sequential addition of different groups. For instance, a 4-hydroxybenzohydrazide can be synthesized and then reacted with various benzaldehydes to form hydrazones, followed by tosylation of the phenolic hydroxyl group, demonstrating both regioselective and chemoselective transformations at different stages of the synthesis. mdpi.com Such controlled syntheses are essential for establishing structure-activity relationships in the development of new chemical entities.

Scale-Up Considerations and Industrial Academic Applications in Synthesis

The transition of synthetic routes for this compound and its derivatives from laboratory-scale to industrial production involves several critical considerations to ensure efficiency, cost-effectiveness, and safety. Concurrently, the synthesis of this compound serves as a fundamental starting point in various academic and industrial research applications for the development of novel molecules.

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful optimization of reaction parameters and process controls. While specific large-scale industrial methods for this compound are not extensively detailed in publicly available literature, general principles for benzohydrazide production can be applied. Industrial approaches typically focus on controlled reaction conditions to achieve high yields and purity. smolecule.com A common industrial strategy for similar benzohydrazides involves the reaction of methyl benzoate (B1203000) with hydrazine hydrate in a suitable solvent like ethanol (B145695) under reflux conditions. smolecule.com

A documented gram-scale, one-pot synthesis for 1,3,4-oxadiazines, which uses acylhydrazides like N'-tert-butylbenzohydrazide as a starting material, demonstrates the feasibility of practical, larger-scale production. mdpi.comresearchgate.net This protocol involves the aerobic oxidation of the acylhydrazide followed by a cycloaddition, highlighting a practical synthetic route. researchgate.net For optimization and scale-up of related hydrazide compounds, the use of high-speed parallel synthesis equipment and computer-controlled microreactors has been suggested as a beneficial strategy. google.com

Key factors that must be addressed during the scale-up process are outlined in the table below.

| Consideration | Details |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time to maximize yield and minimize byproduct formation. Controlled conditions are crucial for large-scale batches. smolecule.com |

| Solvent Selection | Choice of solvent (e.g., ethanol, dichloromethane) impacts reaction efficiency, product isolation, and cost. smolecule.commdpi.com |

| Reagent Stoichiometry | Precise control over the molar ratios of reactants like benzoyl chloride and tert-butylhydrazine hydrochloride is essential for driving the reaction to completion and simplifying purification. mdpi.com |

| Catalyst Use | In multi-step syntheses originating from this compound, the choice and amount of catalysts (e.g., NaNO₂, HNO₃, DMAP) are critical for reaction efficiency. mdpi.comresearchgate.net |

| Work-up & Purification | Developing efficient extraction, crystallization, and filtration methods is vital for isolating a high-purity product on a large scale. mdpi.com |

| Process Automation | Utilizing computer-controlled microreactors and parallel synthesis equipment can enhance optimization and control for industrial production. google.com |

Industrial and Academic Applications in Synthesis

This compound is a valuable building block in both academic and industrial research, primarily serving as a precursor for the synthesis of a wide range of biologically active molecules. Its structural motif is incorporated into compounds designed as insecticides and potential therapeutic agents.

In the field of agricultural chemistry, this compound derivatives have been extensively synthesized and investigated as insecticides. nih.govnih.gov Research has focused on creating analogues where the N'-benzoyl group is replaced with various benzoheterocyclecarbonyl groups. nih.govsci-hub.se These modifications aim to develop potent and specific insect growth regulators that act as ecdysone (B1671078) agonists. sci-hub.se For example, N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide, synthesized from a related hydrazide precursor, has shown exceptionally high insecticidal activity. nih.gov

In medicinal chemistry and academic research, the synthesis of this compound is a crucial first step for generating libraries of novel compounds for biological screening. mdpi.comscispace.comresearchgate.net A significant area of research is the development of urease inhibitors. mdpi.comresearchgate.netnih.gov By condensing 4-tert-butylbenzohydrazide with various substituted aromatic aldehydes, researchers have synthesized a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives, some of which exhibit potent urease inhibitory activity, surpassing that of the standard inhibitor thiourea. mdpi.comnih.gov These studies provide insights into the structure-activity relationships (SAR), guiding the design of more effective enzyme inhibitors. mdpi.comnih.gov

The table below summarizes selected applications of this compound as a synthetic intermediate.

| Derivative Class | Synthetic Approach | Application/Significance |

| N'-Benzylidene-4-tert-butylbenzohydrazides | Condensation of 4-tert-butylbenzohydrazide with various aromatic aldehydes. mdpi.com | Investigated as potent urease inhibitors for potential therapeutic use. mdpi.comresearchgate.netnih.gov |

| Benzoheterocyclic Analogues | Conversion of the N'-benzoyl group to various benzoheterocyclecarbonyl groups. nih.govnih.gov | Development of novel insecticides (ecdysone agonists) for crop protection. nih.govnih.gov |

| 1,3,4-Oxadiazines | Used as a precursor in a one-pot protocol involving aerobic oxidation and cycloaddition with allenoates. mdpi.comresearchgate.net | Serves as a practical demonstration of synthesizing complex heterocyclic compounds from a simple hydrazide. researchgate.net |

| Anthranilic Diamide Derivatives | Incorporated into more complex structures to mimic functionalities of existing pesticides like chlorantraniliprole. acs.orgacs.org | Research into new ryanodine (B192298) receptor activators for insect control. acs.orgacs.org |

Synthesis of N′-Substituted Benzylidene-N-tert-butylbenzohydrazide Derivatives (Schiff Bases)

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a prominent class of this compound derivatives. researchgate.net Their synthesis is typically achieved through the condensation of this compound with various aldehydes or ketones. researchgate.netjuniperpublishers.com

Condensation Reactions with Aromatic and Heteroaromatic Aldehydes

The most common method for synthesizing N′-substituted benzylidene-N-tert-butylbenzohydrazide derivatives involves the condensation reaction between 4-tert-butylbenzohydrazide and a wide array of substituted aromatic and heteroaromatic aldehydes. nih.govmdpi.com This reaction is generally carried out by refluxing the reactants in a suitable solvent, such as methanol, often with a catalytic amount of a weak acid like glacial acetic acid. nih.govmdpi.com The reaction progress is monitored by thin-layer chromatography, and the resulting Schiff base precipitates upon cooling or addition to ice water. nih.gov

The versatility of this method allows for the introduction of a diverse range of substituents on the benzylidene moiety. Researchers have successfully synthesized derivatives with various electron-donating and electron-withdrawing groups on the aromatic ring. nih.govmdpi.com Examples of aldehydes used in these reactions include substituted benzaldehydes (e.g., with methoxy, hydroxy, nitro, and halo groups) and heteroaromatic aldehydes. juniperpublishers.comnih.govmdpi.com The yields of these reactions are often reported as good to excellent. researchgate.netnih.gov

Below is a table summarizing the synthesis of various N′-benzylidene-4-tert-butylbenzohydrazide derivatives:

| Aldehyde Reactant | Resulting Derivative | Reaction Conditions | Yield (%) | Reference |

| 4-Fluoro-3-methoxybenzaldehyde | 4-(Tert-butyl)-N′-(4-fluoro-3-methoxybenzylidene)benzohydrazide | Methanol, Acetic acid, Reflux | 72 | mdpi.com |

| 2-Hydroxy-3-methoxybenzaldehyde | 4-(t-But)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide | Methanol, Acetic acid, Reflux | - | mdpi.com |

| Anthracene-9-carbaldehyde | N′-(Anthracen-9-ylmethylene)-4-(tert-butyl)benzohydrazide | Methanol, Acetic acid, Reflux | - | mdpi.com |

| 2,3,4-Trimethoxybenzaldehyde | N′-(2,3,4-Trimethoxybenzylidene)-4-tert-butylbenzohydrazide | Methanol, Acetic acid, Reflux | 75 | mdpi.com |

| 4-Nitrobenzaldehyde | N′-(4-Nitrobenzylidene)-4-tert-butylbenzohydrazide | Methanol, Acetic acid, Reflux | 88 | mdpi.com |

| 2-Hydroxybenzaldehyde | 4-(t-But)-N′-(2-hydroxybenzylidene)benzohydrazide | Methanol, Acetic acid, Reflux | 80 | mdpi.com |

Stereochemical Control in Imine Formation

The formation of the imine or azomethine group (-C=N-) in Schiff bases introduces the possibility of geometric isomerism (E/Z isomers). dicp.ac.cn In the case of N′-substituted benzylidene-N-tert-butylbenzohydrazide derivatives, the reaction conditions and the nature of the substituents can influence the stereochemical outcome.

While many studies report the synthesis of these Schiff bases, detailed investigations into the stereochemical control of the imine formation are not extensively documented in the provided search results. However, it is generally observed that the trans or E-isomer is the thermodynamically more stable and, therefore, the predominant or exclusively formed isomer. researchgate.net This is due to reduced steric hindrance between the bulky tert-butyl group and the substituted benzylidene moiety.

Crystallographic studies of some N′-benzylidene-4-tert-butylbenzohydrazide derivatives have confirmed the trans configuration with respect to the C=N double bond. researchgate.net For instance, the crystal structure of 4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide clearly shows the E configuration of the imine bond. mdpi.com

Synthesis of N′-Acyl-N-tert-butylbenzohydrazide Analogs

Another important class of derivatives is the N′-acyl-N-tert-butylbenzohydrazide analogs. These compounds feature an additional acyl group attached to the terminal nitrogen of the hydrazide moiety.

Acylation Reactions with Carboxylic Acids and Their Derivatives

The synthesis of N′-acyl-N-tert-butylbenzohydrazide analogs is typically achieved through the acylation of this compound with various acylating agents. These can include carboxylic acids, activated carboxylic acid derivatives such as acid chlorides, or the use of coupling agents. acs.org

For example, N-tert-butyl-3,5-dimethylbenzohydrazide can be acylated with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in the presence of triethylamine to yield the corresponding N′-acyl derivative. sci-hub.se Similarly, acylation with acrylic acid in the presence of EDC·HCl has been used to prepare an intermediate for further cyclization. acs.org

Strategies for Introducing Diverse Acyl Moieties

To introduce a wide range of acyl groups, various synthetic strategies can be employed. A common approach involves the reaction of N-tert-butyl-3,5-dimethylbenzohydrazide with a variety of benzoheterocyclecarbonyl chlorides. nih.gov This has been utilized to synthesize a series of analogs where the N'-benzoyl group is replaced by moieties such as benzodioxole, benzodioxane, and benzoxazine. sci-hub.senih.gov

The choice of the acylating agent is crucial for the successful introduction of the desired acyl moiety. The use of acid chlorides is a robust method, particularly when the corresponding carboxylic acid is readily available. sci-hub.se For more sensitive substrates or when the acid chloride is not easily accessible, coupling agents like EDC·HCl can be employed to facilitate the reaction between the carboxylic acid and the hydrazide. acs.org

Heterocyclic Ring Annulation and Cyclization Reactions Involving this compound

This compound and its derivatives, particularly the Schiff bases, are valuable precursors for the synthesis of various heterocyclic compounds. The hydrazone moiety (-NH-N=CH-) provides a reactive template for cyclization reactions. nih.govmdpi.com

One notable example is the cyclization of N'-substituted benzylidene-benzohydrazides to form 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivatives. researchgate.net This transformation can be achieved by reacting the hydrazone with a dehydrating agent like acetic anhydride. researchgate.net

Furthermore, this compound derivatives have been utilized in the synthesis of more complex, fused heterocyclic systems. For instance, N′-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogs have been synthesized, which incorporate benzoheterocyclic rings like benzodioxole and benzodioxane. nih.gov Another study details the synthesis of N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzoxazine-7-carbohydrazide. sci-hub.se

The development of intramolecular cyclization reactions offers a powerful tool for constructing carbocyclic and heterocyclic frameworks. nih.govencyclopedia.pub While specific examples detailing the intramolecular cyclization of this compound itself were not prominent in the search results, the principles of such reactions are well-established in organic synthesis.

Formation of Oxadiazole, Thiadiazole, and Triazole Systems

The benzohydrazide core is an excellent precursor for synthesizing five-membered aromatic heterocycles containing multiple heteroatoms, such as oxadiazoles, thiadiazoles, and triazoles. These rings are significant pharmacophores in medicinal chemistry.

1,3,4-Oxadiazoles: A prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazine intermediates or the oxidative cyclization of N-acylhydrazones. mdpi.com Starting with this compound, a common pathway is its condensation with various aromatic aldehydes to form N'-benzylidene-N-tert-butylbenzohydrazide derivatives. mdpi.comnih.gov These hydrazone intermediates can then undergo oxidative cyclization using reagents like bromine in acetic acid or iodine with potassium carbonate to yield the 1,3,4-oxadiazole (B1194373) ring. researchgate.netresearchgate.net

1,3,4-Thiadiazoles: The synthesis of the 1,3,4-thiadiazole (B1197879) ring from a hydrazide precursor can be achieved through several established routes. sbq.org.br One efficient method involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds through a dithiocarbazate intermediate which, upon heating and cyclization, yields a 2-mercapto-1,3,4-thiadiazole derivative. orientjchem.org Alternatively, reacting this compound with various isothiocyanates produces N-tert-butyl-N'-(N-substituted thiocarbamoyl)benzohydrazide intermediates (thiosemicarbazides), which can be cyclized to 2-amino-1,3,4-thiadiazole (B1665364) derivatives using an acid catalyst. sbq.org.brorganic-chemistry.org Research has also specifically targeted the synthesis of N-tert-butyl-N,N'-diacylhydrazines that incorporate a 1,2,3-thiadiazole (B1210528) moiety, highlighting the utility of this scaffold in creating complex insecticidal agents. researchgate.net

1,2,4-Triazoles: 1,2,4-Triazole derivatives are commonly synthesized from hydrazides via thiosemicarbazide (B42300) intermediates. nepjol.info The thiosemicarbazide formed from the reaction of this compound and an isothiocyanate can be cyclized under basic conditions, often with sodium hydroxide, to afford the corresponding 4H-1,2,4-triazole-3-thiol. orientjchem.org Another classical approach is the Pellizzari reaction, which involves the condensation of a hydrazide with an amide. scispace.com

The following table summarizes these synthetic transformations.

| Target Heterocycle | Reactant(s) with this compound | Key Intermediate | Resulting System |

| 1,3,4-Oxadiazole | Aromatic Aldehyde (R-CHO), Oxidizing Agent (e.g., I2, Br2) | N'-Alkylidene-N-tert-butylbenzohydrazide | 2,5-Disubstituted-1,3,4-oxadiazole |

| 1,3,4-Thiadiazole | Carbon Disulfide (CS2), Base (e.g., KOH) | Potassium dithiocarbazate | 5-Substituted-1,3,4-thiadiazole-2-thiol |

| 1,3,4-Thiadiazole | Isothiocyanate (R-NCS), Acid | N-Substituted thiosemicarbazide | 2-(Arylamino)-5-substituted-1,3,4-thiadiazole |

| 1,2,4-Triazole | Isothiocyanate (R-NCS), Base (e.g., NaOH) | N-Substituted thiosemicarbazide | 4-Substituted-5-aryl-4H-1,2,4-triazole-3-thiol |

Synthesis of Fused Heterocycles with the Benzohydrazide Core

The this compound scaffold is not limited to the formation of single heterocyclic rings; it also serves as a foundational element for constructing more complex N-fused heterocyclic systems. nih.gov These structures are prevalent in natural products and pharmaceuticals. The synthesis of such fused systems often relies on intramolecular cyclization reactions where the hydrazide or a derivative thereof is tethered to another reactive group.

A common strategy involves forming a hydrazone from this compound and an aldehyde that contains a suitably positioned leaving group or reactive site. mdpi.com For instance, condensation with an ortho-halo-substituted benzaldehyde (B42025) would produce an intermediate primed for an intramolecular nucleophilic aromatic substitution, leading to the formation of a fused diazepine (B8756704) or a related system.

Another approach is the "tert-amino effect," a strategy that enables the cyclization of ortho-substituted tertiary amines. beilstein-journals.org While originally described for anilines, the principle can be adapted. A derivative of this compound could be designed to undergo an intramolecular Knoevenagel condensation followed by a cyclization cascade, leading to fused pyrazolinoquinolizine structures. beilstein-journals.org These advanced strategies leverage the inherent reactivity of the benzohydrazide core to build molecular complexity in a controlled manner.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are a cornerstone of modern medicinal and combinatorial chemistry. tcichemicals.comorganic-chemistry.org They offer high atom economy and rapid access to large libraries of structurally complex molecules.

Access to Structurally Diverse Libraries

This compound is an ideal candidate for inclusion in MCRs, typically acting as the nucleophilic amine component. Its participation can lead to the generation of structurally diverse molecular libraries from simple, readily available starting materials.

For example, a variation of the Ugi or Passerini MCR could potentially incorporate this compound. A hypothetical Ugi-type reaction involving an aldehyde, an isocyanide, a carboxylic acid, and this compound could generate complex peptidomimetic structures. The steric bulk of the tert-butyl group might influence the reaction's feasibility and stereochemical outcome. csic.es

Another relevant MCR is the Groebke-Blackburn-Bienaymé reaction (GBBR), which typically involves an α-aminoazine, an aldehyde, and an isocyanide to form fused imidazopyridines. tcichemicals.comcsic.es By substituting the aminoazine with this compound, it is conceivable to generate novel scaffolds, expanding the chemical space accessible through this reaction. The primary utility of using this compound in MCRs is the efficient construction of novel, drug-like molecules in a single step.

The table below outlines a conceptual MCR involving this compound.

| MCR Type | Component 1 | Component 2 | Component 3 | Component 4 | Potential Product Scaffold |

| Ugi-type | This compound | Aldehyde | Isocyanide | Carboxylic Acid | α-Acylamino amide derivative |

| GBBR-type | This compound | Aldehyde | Isocyanide | - | Fused hydrazide-heterocycle |

Tandem Reaction Sequences

Tandem reactions, also known as domino or cascade reactions, are processes involving two or more consecutive bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov This approach is highly efficient for building complex molecular architectures.

This compound can be a key initiator or participant in various tandem sequences. rsc.org A straightforward example is a condensation-cyclization sequence. The initial reaction of this compound with a β-ketoester would form a hydrazone intermediate, which could then undergo an in-situ intramolecular cyclization to form a pyrazolone (B3327878) derivative.

More complex tandem reactions can be designed. For instance, a three-component reaction of propargylic alcohols, carbon dioxide, and an amine can lead to various heterocyclic structures. mdpi.com Using this compound as the amine component could trigger a carboxylative cyclization followed by a nucleophilic attack, all in one pot, to yield novel oxazolidinone-hydrazide conjugates. Such sequences, driven by the formation of highly reactive intermediates that are immediately consumed in a subsequent step, represent a powerful strategy for the efficient synthesis of novel chemical entities from the this compound template.

Elucidation of Reaction Pathways for Schiff Base Formation

The formation of a Schiff base from this compound typically involves its condensation reaction with an aldehyde or a ketone. The resulting products, which contain a C=N double bond, are more specifically referred to as hydrazones. researchgate.netresearchgate.net These reactions are fundamental in synthetic organic chemistry for creating diverse molecular architectures. mdpi.comnih.gov

The generally accepted mechanism for this transformation occurs in two main, reversible steps: scispace.comeijppr.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine or hemiaminal. scispace.comeijppr.com

Dehydration: The carbinolamine intermediate then undergoes dehydration, eliminating a molecule of water. This step is often catalyzed by the presence of an acid or base and may be driven to completion by heating. scispace.com The loss of water results in the formation of the stable carbon-nitrogen double bond (azomethine group), yielding the final hydrazone product. scispace.com

A common example is the synthesis of N′-benzylidene-4-tert-butylbenzohydrazide derivatives. In a typical procedure, 4-tert-butylbenzohydrazide is refluxed with a substituted aromatic aldehyde in methanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. mdpi.comnih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

Tautomerism and Isomerization Studies (e.g., Amide-Imidol Tautomerism)

This compound, like other amides and hydrazides, can theoretically exist in different tautomeric forms due to proton transfer, a phenomenon known as prototropic tautomerism. imist.ma The most relevant equilibrium for this compound is the amide-imidol tautomerism.

Amide Form: This is the predominant and more stable form, characterized by the C=O (carbonyl) and N-H (amine) groups.

Imidol Form: This is a less stable tautomer formed by the migration of a proton from the nitrogen atom to the carbonyl oxygen. This results in a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N), creating an imidic acid structure.

Computational studies, such as those using Density Functional Theory (DFT), on similar amide-containing molecules have shown that the amide form is significantly more stable than the imidol form. For example, calculations on 2-hydroxy-N-m-tolylacetamide indicated that the amide tautomer is more stable by approximately 67-74 kJ/mol. imist.ma A similar thermodynamic preference for the amide form is expected for this compound.

Despite its lower stability, the iminol tautomer can play a crucial role in the reactivity of the molecule. The nitrogen atom in the iminol form is considered to be much more nucleophilic than the nitrogen in the corresponding amide form. researchgate.net Therefore, some reaction pathways, particularly certain cyclization reactions, are thought to proceed via the small, equilibrium concentration of the highly reactive iminol intermediate. researchgate.net

Role of this compound as an Intermediate in Complex Reaction Cascades

This compound is frequently used as a versatile intermediate for the synthesis of more elaborate molecules, especially various heterocyclic compounds. atomfair.comnih.gov Its structure allows it to be a starting point for reactions that build complex ring systems.

One significant application is in the synthesis of N'-benzoheterocyclecarbonyl-N-tert-butylbenzohydrazide analogues, which have been investigated for their biological activities. nih.govresearchgate.net In these multi-step syntheses, the core this compound unit is modified to construct larger, functionalized molecules.

Furthermore, this compound can be transformed into other reactive intermediates. For instance, it can be oxidized to form a corresponding N-acyldiazene. This intermediate can then participate in cycloaddition reactions. While some substrates like N'-tert-butylbenzohydrazide have been noted as problematic in specific one-pot protocols for forming 1,3,4-oxadiazines, the reaction still demonstrates its role as a precursor to a transient species within a complex reaction sequence.

The formation of hydrazones (Schiff bases) as described in section 4.1 is itself often an intermediate step in a larger reaction cascade. The resulting hydrazone can undergo subsequent intramolecular reactions, such as cyclization, to yield various five- or six-membered heterocyclic rings, a common strategy in medicinal chemistry. mdpi.com

Reaction Kinetics and Thermodynamic Analyses of this compound-Involved Systems

The study of reaction kinetics (reaction rates) and thermodynamics (energy changes and equilibrium) provides quantitative insight into the transformations of this compound. While specific numerical data for this exact compound is not extensively published, the principles can be understood from studies on similar hydrazone-forming systems. redalyc.orgresearchgate.net

Thermodynamic Considerations: The formation of hydrazones (Schiff bases) is an equilibrium process. scispace.com The position of this equilibrium is governed by the change in Gibbs free energy (ΔG). jisem-journal.com To favor the formation of the product, the equilibrium must be shifted to the right. This is commonly achieved by removing water as it is formed, for example, by using a Dean-Stark apparatus, which demonstrates Le Châtelier's principle in practice. scispace.com In the context of tautomerism, the thermodynamic stability of the amide form over the imidol form means the equilibrium lies heavily in favor of the amide. imist.ma

Kinetic Considerations: The rate of Schiff base formation can be controlled by several factors. The reaction is subject to catalysis; for instance, acid catalysis increases the reaction rate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. scispace.comeijppr.com The dehydration step can also be acid or base-catalyzed. scispace.com

Applications of N Tert Butylbenzohydrazide in Organic Synthesis and Chemical Building Blocks

N-tert-butylbenzohydrazide as a Versatile Synthon for Carbon-Nitrogen Bond Formation

The primary application of this compound as a synthetic tool lies in its ability to readily form new carbon-nitrogen bonds. The hydrazide functional group serves as a potent nucleophile that efficiently reacts with electrophilic carbonyl compounds, such as aldehydes and ketones. This condensation reaction results in the formation of N-acylhydrazones, which are stable imine surrogates containing a newly formed carbon-nitrogen double bond (C=N). nih.govnih.gov

This transformation is fundamental to the utility of this compound, as the resulting N-acylhydrazone is not merely a final product but a pivotal intermediate. The N-acylhydrazone structure is both electrophilic at the imine carbon and nucleophilic at the imine nitrogen, allowing for subsequent chemical manipulations. nih.gov The presence of the N-tert-butyl group provides steric bulk, which can influence the stability, conformation, and subsequent reactivity of the hydrazone intermediate.

| Reactant A | Reactant B | Product | Bond Formed |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | N-acylhydrazone | C=N |

Precursor to Biologically Relevant Heterocycles and Scaffolds

The N-acylhydrazone intermediates derived from this compound are exceptionally useful precursors for the synthesis of nitrogen-containing heterocycles, which form the core scaffolds of many biologically active molecules and pharmaceuticals. nih.gov The functional group array within the N-acylhydrazone allows for intramolecular cyclization reactions to generate diverse ring systems.

Research has demonstrated that benzohydrazide (B10538) derivatives are instrumental in creating compounds with significant therapeutic potential. For instance, a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and found to be potent inhibitors of the urease enzyme, which is implicated in pathologies such as peptic ulcers and urinary tract infections. nih.gov The synthesis involves the straightforward condensation of a substituted benzohydrazide with various aromatic aldehydes. nih.gov

Furthermore, the this compound scaffold is a key component in the development of certain classes of insecticides. These molecules function as ecdysone (B1671078) agonists, inducing a premature and lethal molt in insect larvae. The specific structure of the diacylhydrazine, which includes the this compound motif, is crucial for its insecticidal activity.

The versatility of the hydrazone intermediate is highlighted by the variety of heterocyclic systems that can be accessed through its subsequent reactions, as summarized in the table below.

| Heterocyclic System | Typical Reaction Type | Key Reagents |

| 1,3,4-Oxadiazoles | Oxidative Cyclization | N/A (Intramolecular) |

| Pyrazoles | Cyclocondensation | 1,3-Dicarbonyl compounds |

| Pyridazinones | Cyclocondensation | γ-Keto acids |

| 1,3,4-Thiadiazoles | Oxidative Cyclization (from thiohydrazide analog) | N/A (Intramolecular) |

Role in the Synthesis of Functionalized Organic Molecules

This compound serves as a foundational building block for creating libraries of functionalized organic molecules for biological screening. By systematically varying the aldehyde or ketone reactant in the initial condensation step, chemists can generate a diverse range of N-acylhydrazones with different electronic and steric properties. This approach is central to establishing structure-activity relationships (SAR), where the biological activity of a compound is correlated with its chemical structure.

A clear example of this is the development of urease inhibitors based on the 4-tert-butylbenzohydrazide core. nih.gov In this study, the parent hydrazide was condensed with twenty-three different aromatic aldehydes bearing a variety of substituents (e.g., hydroxyl, methoxy, halogen groups) at various positions on the aromatic ring. The resulting N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives were then tested for their ability to inhibit urease.

The research found that the nature and position of the substituent on the benzylidene ring significantly impacted the inhibitory activity. For example, compounds with electron-donating groups, such as hydroxyl and methoxy, showed enhanced potency. nih.gov This systematic approach allows for the fine-tuning of molecular properties to maximize a desired biological effect.

| Aldehyde Substituent (on benzylidene ring) | Resulting IC₅₀ (µM) for Urease Inhibition |

| 2,4-dihydroxy | 13.33 ± 0.58 |

| 2-hydroxy-3-methoxy | 14.71 ± 0.81 |

| 4-hydroxy | 22.01 ± 0.84 |

| Unsubstituted | 46.13 ± 2.16 |

| 4-chloro | 101.42 ± 3.17 |

| 4-nitro | 251.74 ± 6.82 |

| Standard: Thiourea | 21.14 ± 0.425 |

Data sourced from a study on N′-benzylidene-4-tert-butylbenzohydrazide derivatives. nih.gov

Application in Protective Group Chemistry and Directed Synthesis

Beyond its role as a direct precursor, the this compound moiety finds sophisticated applications in protective group chemistry and as a directing group to control reaction selectivity.

As a directing group , the N-acylhydrazone functionality can guide the outcome of subsequent chemical transformations. nih.govresearchgate.net In transition metal-catalyzed reactions, the N-acyl portion can act as a template, coordinating to the metal center and directing a C-H activation or functionalization to a specific, nearby position within the molecule. nih.govrsc.org This strategy provides high levels of regioselectivity that might be difficult to achieve otherwise. The bulky N-tert-butyl group can also exert significant steric influence, blocking certain reaction pathways or directing the approach of a reagent to the less hindered face of the molecule. organic-chemistry.org

In the context of protective group chemistry , the hydrazide can be viewed as a stable, crystalline surrogate for a less stable functional group, such as an imine. nih.gov More importantly, the nitrogen-nitrogen (N-N) bond of the hydrazide is cleavable under specific conditions, allowing the group to be removed after it has served its synthetic purpose. This "deprotection" step unmasks a new functional group, typically an amide. This strategy is valuable in multi-step syntheses where sensitive functionalities must be masked. researchgate.net

Several methods exist for the cleavage of the hydrazide N-N bond:

Oxidative Cleavage : Treatment with peracids, such as meta-chloroperbenzoic acid (m-CPBA), can selectively oxidize the hydrazide to cleave the N-N bond, affording the corresponding amide in good yields. researchgate.net

Photocatalytic Cleavage : Visible light photocatalysis using a ruthenium-based catalyst has been shown to effectively cleave the N-N bonds of hydrazides and hydrazines, providing a mild and efficient deprotection method. thieme-connect.denih.gov

N Tert Butylbenzohydrazide in Coordination Chemistry and Catalysis

Synthesis and Characterization of Metal Complexes with N-tert-butylbenzohydrazide-Derived Ligands

The synthesis of metal complexes using ligands derived from this compound is a significant area of research in coordination chemistry. These ligands are typically prepared through the condensation reaction of this compound with various aldehydes or ketones. The resulting Schiff base ligands, often featuring an azomethine group (-C=N-), are versatile chelating agents capable of coordinating with a wide range of metal ions.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II), Sn(IV))

This compound derivatives have been successfully employed to synthesize a variety of transition metal complexes. For instance, a hydrazone ligand synthesized from 4-tert-butylbenzohydrazide and dehydroacetic acid has been used to form complexes with Cu(II), Ni(II), Co(II), and Mn(II). semanticscholar.org The synthesis typically involves reacting the ligand with the corresponding metal salt, such as copper(II) chloride dihydrate, nickel(II) chloride hexahydrate, cobalt(II) chloride hexahydrate, or manganese(II) chloride tetrahydrate, in a suitable solvent like methanol (B129727). semanticscholar.org

Electrospray ionization mass spectrometry (ESI-MS) studies on these complexes have revealed a 1:1 ligand-to-metal stoichiometry for the Cu(II) complex, while 2:1 ratios were observed for the Ni(II), Co(II), and Mn(II) complexes. semanticscholar.org

Similarly, various organotin(IV) complexes have been synthesized using benzohydrazone ligands. These are generally prepared by the direct reaction of organotin(IV) chlorides (e.g., RSnCl₃ or R₂SnCl₂) with the ligand in the presence of a base under an inert atmosphere. iicbe.org The resulting organotin(IV) complexes are typically solid, non-electrolytic in nature, and soluble in common organic solvents. iicbe.org

The general synthetic route for these types of complexes involves the reaction of a hydrazide with an aldehyde or ketone to form the Schiff base ligand, followed by complexation with a metal salt.

Table 1: Examples of Synthesized Transition Metal Complexes

| Metal Ion | Precursor Salt Example | Resulting Complex Stoichiometry (Ligand:Metal) | Reference |

|---|---|---|---|

| Cu(II) | Copper(II) chloride dihydrate | 1:1 | semanticscholar.org |

| Ni(II) | Nickel(II) chloride hexahydrate | 2:1 | semanticscholar.org |

| Co(II) | Cobalt(II) chloride hexahydrate | 2:1 | semanticscholar.org |

| Mn(II) | Manganese(II) chloride tetrahydrate | 2:1 | semanticscholar.org |

Ligand Design Principles: O,N-Donor Systems

Ligands derived from this compound are prime examples of O,N-donor systems. semanticscholar.org In coordination chemistry, ligands are classified based on the donor atoms they use to bind to a central metal ion. mdpi.com Nitrogen- and oxygen-donor ligands are among the most common and versatile, forming stable complexes with a wide array of metals. mdpi.com

The design of these ligands typically incorporates a hydrazone moiety (-C(=O)NHN=C-), which can exist in keto-enol tautomeric forms. Coordination to a metal ion often occurs through the carbonyl oxygen (in the keto form) or the enolic oxygen (after deprotonation) and the azomethine nitrogen atom. This chelation forms stable five- or six-membered rings with the metal center, an entropically favorable arrangement known as the chelate effect.

In many documented complexes, the hydrazone ligand coordinates to the metal ion in a tridentate fashion, utilizing a set of oxygen and nitrogen donor atoms (an ONO or ONN donor set). For example, infrared spectroscopy studies have shown that a 4-tert-butylbenzohydrazone ligand coordinates to metal ions through the carbonyl oxygen and the azomethine nitrogen. semanticscholar.org This bidentate or tridentate coordination through both "hard" (oxygen) and "borderline" (nitrogen) donor atoms allows these ligands to form stable complexes with a variety of transition metals. semanticscholar.orgmdpi.com

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

A suite of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in metal complexes of this compound-derived ligands. These methods provide critical insights into the coordination mode of the ligand and the geometry around the metal center in both solid and solution states.

Vibrational Spectroscopy (IR) for Coordination Mode Elucidation

Infrared (IR) spectroscopy is a powerful tool for determining how a ligand binds to a metal ion. By comparing the IR spectrum of the free ligand with that of its metal complex, shifts in the vibrational frequencies of key functional groups can be identified, indicating their participation in coordination.

For hydrazone ligands derived from this compound, significant IR bands include the C=O (carbonyl), C=N (azomethine), and N-H (amine) stretching vibrations. semanticscholar.org

ν(C=O) and ν(C=N) Shifts: A shift in the vibrational frequencies of the carbonyl and azomethine groups in the spectra of the complexes, compared to the free ligand, is a strong indicator of the participation of the carbonyl oxygen and the azomethine nitrogen in coordination. semanticscholar.org

New Bands (M-O and M-N): The appearance of new, low-frequency bands in the spectra of the complexes, which are absent in the free ligand, can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. These bands provide direct evidence of coordination. semanticscholar.org For example, M-O and M-N vibrational peaks have been observed in the range of 420–435 cm⁻¹ and 529–670 cm⁻¹, respectively. semanticscholar.org

Table 2: Key IR Spectral Data (cm⁻¹) for a 4-tert-butylbenzohydrazone Ligand and its Complexes

| Compound | ν(O-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|---|

| Free Ligand | 3444 | 1634 | 1568 | - | - |

| Cu(II) Complex | Present | Shifted | Shifted | 420-435 | 529-670 |

| Ni(II) Complex | Present | Shifted | Shifted | 420-435 | 529-670 |

| Co(II) Complex | Present | Shifted | Shifted | 420-435 | 529-670 |

| Mn(II) Complex | Present | Shifted | Shifted | 420-435 | 529-670 |

Data derived from research on a ligand synthesized from 4-tert-butylbenzohydrazide and dehydroacetic acid. semanticscholar.org

Nuclear Magnetic Resonance (NMR) for Solution State Structure

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of these complexes in solution. Comparing the NMR spectrum of a complex to that of the free ligand can reveal which protons and carbons are in proximity to the paramagnetic metal center and can confirm the coordination mode.

In the ¹H NMR spectrum of a free 4-tert-butylbenzohydrazone ligand, characteristic signals include those for aromatic protons, methyl groups, and the N-H proton of the secondary amine group. semanticscholar.org Upon complexation, shifts in these signals can occur. For instance, the signal for the secondary amine proton (around 12.46 ppm) has been observed in the spectra of the complexes as well, indicating that the amine nitrogen does not participate in coordination in that specific system. semanticscholar.org However, in other systems, the disappearance of the N-H proton signal upon complexation suggests its deprotonation and subsequent coordination of the nitrogen to the metal ion.

The presence of the bulky tert-butyl group provides a distinct singlet in the ¹H NMR spectrum, which can be a useful probe for studying the ligand's environment. semanticscholar.org

Single-Crystal X-ray Diffraction of Complexes

For example, the crystal structure of a Ni(II) complex with a benzohydrazide (B10538) ligand revealed a distorted square planar geometry, with the nickel ion coordinated to two negatively charged ligands through the oxygen and secondary aldimine nitrogen atoms. nih.gov In many cases, the ligand acts in its enol form, leading to a neutral complex. nih.gov

Similarly, the crystal structure of a Cu(II) complex showed a distorted square planar coordination environment. The Cu(II) ion was coordinated by a phenolic oxygen, a hydrazide oxygen (in the enol form), and a hydrazine (B178648) nitrogen atom from the ligand, with the fourth coordination site occupied by a solvent molecule. nih.gov

X-ray diffraction studies of N'-benzylidene-4-tert-butylbenzohydrazide derivatives have confirmed their molecular structures, including key bond lengths and angles, and have shown how intermolecular forces like hydrogen bonding influence the crystal packing. This detailed structural information is crucial for understanding the properties and potential applications of these compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-tert-butylbenzohydrazide |

| Dehydroacetic acid |

| Copper(II) chloride dihydrate |

| Nickel(II) chloride hexahydrate |

| Cobalt(II) chloride hexahydrate |

| Manganese(II) chloride tetrahydrate |

This compound-Based Catalysts in Organic Transformations

While this compound itself is a recognized chemical entity, its direct application as a primary catalyst or a defining component in catalytic systems for organic transformations is not extensively documented in publicly available research. However, the broader class of benzohydrazide derivatives has been explored in coordination chemistry, forming complexes with various transition metals. These derivatives often serve as ligands, and their metal complexes have been investigated for potential catalytic activities, primarily in the realm of biological chemistry. The catalytic potential of the parent this compound can be inferred and contextualized through the study of these closely related compounds.

Role as Co-catalysts or Ligands in Metal-Mediated Reactions

There is limited direct evidence in the scientific literature detailing the use of this compound as a co-catalyst or ligand in metal-mediated organic reactions. Research in this area has predominantly focused on its derivatives, particularly N'-substituted benzohydrazides, which can act as versatile ligands for transition metal ions.

These derivatives, such as N'-benzylidene-4-tert-butylbenzohydrazide, have been synthesized and their coordination behavior with metals like nickel has been studied. nih.gov The resulting metal complexes are of interest for their potential catalytic applications, drawing parallels to other metal complexes with hydrazone ligands that are known to participate in various catalytic cycles. The core structure of this compound provides essential donor atoms (nitrogen and oxygen) that can coordinate with a metal center, thereby influencing its electronic properties and reactivity. This coordination is fundamental to the design of metal-based catalysts.

The general role of such ligands in metal-mediated reactions is to stabilize the metal center, modulate its redox potential, and influence the stereochemistry of the reaction products. While specific examples for this compound are scarce, the principles of coordination chemistry suggest its potential to function as a ligand in various catalytic transformations, including oxidation and cross-coupling reactions, which are mechanistically dependent on the nature of the ligand sphere around the metal catalyst.

Table 1: Potential Roles of this compound as a Ligand in Catalysis

| Feature | Description |

| Coordination Sites | The nitrogen and oxygen atoms of the hydrazide moiety can act as donor atoms to coordinate with a metal center. |

| Steric Hindrance | The tert-butyl group can provide significant steric bulk, influencing the selectivity of catalytic reactions. |

| Electronic Effects | The benzoyl group can modulate the electron density at the metal center, thereby affecting its catalytic activity. |

| Potential Applications | Could potentially be used in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. |

This table is based on the general principles of coordination chemistry and the behavior of similar hydrazide ligands, as direct research on this compound in these specific catalytic roles is not widely reported.

Supramolecular Catalysis Applications

Supramolecular catalysis is an emerging field that utilizes non-covalent interactions to construct complex catalytic systems. rsc.org These systems can mimic the efficiency and selectivity of enzymes by creating confined reaction environments or by bringing reactants together in a pre-organized manner. rsc.org

Currently, there is no specific research detailing the application of this compound in supramolecular catalysis. However, the structural features of benzohydrazide derivatives, including their ability to form hydrogen bonds and engage in π-π stacking interactions, make them potential building blocks for supramolecular assemblies. mdpi.comresearchgate.netrsc.org For instance, the self-assembly of hydrazide derivatives has been shown to form organogels, which can act as nanostructured materials. rsc.org

The incorporation of a catalytically active metal center into such a supramolecular structure based on this compound could lead to novel catalysts with unique properties. The self-assembly process could create microenvironments that enhance reaction rates or control selectivity in a way that is not achievable with conventional homogeneous or heterogeneous catalysts.

Table 2: Potential Supramolecular Assemblies Incorporating this compound

| Assembly Type | Potential Driving Forces | Potential Catalytic Application |

| Metal-Organic Frameworks (MOFs) | Coordination of the hydrazide to metal nodes. | Heterogeneous catalysis with size and shape selectivity. |

| Self-Assembled Cages/Capsules | Hydrogen bonding and metal coordination. | Encapsulation catalysis, stabilizing reactive intermediates. |

| Functionalized Polymers/Gels | Covalent attachment followed by self-assembly. | Recyclable catalysts with controlled reaction environments. |

This table outlines hypothetical applications based on the principles of supramolecular chemistry and the known properties of benzohydrazide derivatives, as direct research on this compound in supramolecular catalysis is not currently available.

Computational and Theoretical Chemistry Approaches to N Tert Butylbenzohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds like N-tert-butylbenzohydrazide.

Geometrical optimization of this compound using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, allows for the determination of the most stable three-dimensional conformation of the molecule. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, the bond lengths and angles were determined with high precision, showing good agreement between theoretical calculations and experimental X-ray diffraction data nih.govresearchgate.net. The optimized geometry is crucial for understanding the molecule's steric and electronic properties.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies nih.gov. Secondly, it allows for the prediction of the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and their corresponding assignments can be compared with experimental spectroscopic data to validate the computational model and aid in the interpretation of the experimental spectra researchgate.netnih.govmdpi.com. For benzohydrazide (B10538) derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy researchgate.netnih.gov.

Table 1: Selected Optimized Geometrical Parameters for a Representative Benzohydrazide Derivative Data adapted from a study on 4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, a closely related derivative of this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1—C1 | 1.356 | C2—C1—C6 | 119.5 |

| N1—N2 | 1.364 | C1—N1—N2 | 119.9 |

| N2—C7 | 1.285 | N1—N2—C7 | 116.8 |

| C10—C11 | 1.542 | C11—C10—C13 | 108.9 |

Source: Adapted from Molecules, 2022. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity and lower stability nih.govchalcogen.ro. For benzohydrazide derivatives, DFT calculations have been used to determine these energy levels and the associated energy gap, providing insights into their chemical reactivity and potential for charge transfer interactions within the molecule nih.govresearchgate.netchalcogen.ro.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.netwalisongo.ac.idchemrxiv.org. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack researchgate.netmdpi.com. In benzohydrazide derivatives, the MEP maps typically show negative potential around the carbonyl oxygen and nitrogen atoms, identifying them as potential sites for interaction with electrophiles or hydrogen bond donors researchgate.net.

Table 2: Frontier Molecular Orbital Energies for Substituted Benzohydrazides This table presents representative HOMO, LUMO, and energy gap values for various substituted benzohydrazide molecules, illustrating the electronic properties within this class of compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-fluorobenzoic hydrazide | -7.02 | -0.87 | 6.15 |

| 2-chlorobenzoic hydrazide | -7.05 | -1.09 | 5.96 |

| 2-bromobenzoic hydrazide | -6.91 | -1.14 | 5.77 |

| 4-fluorobenzoic hydrazide | -7.05 | -0.87 | 6.18 |

| 4-chlorobenzoic hydrazide | -7.02 | -1.09 | 5.93 |

Source: Adapted from ResearchGate, 2015. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein, to form a stable complex nih.gov. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Molecular docking simulations of this compound derivatives have been performed to predict their binding affinities and identify key interactions with various biological targets, such as urease mdpi.comnih.govmdpi.com. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction nih.gov. These simulations can identify "hotspots" within the binding site, which are specific amino acid residues that contribute significantly to the binding energy through interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking researchgate.netresearchgate.net. For example, docking studies of N′-benzylidene-4-tert-butylbenzohydrazide derivatives against urease revealed interactions with key residues in the active site, including nickel ions, which are crucial for the enzyme's catalytic activity mdpi.comekb.eg.

Table 3: Docking Scores and Interactions of N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives with Urease

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| 6 | -6.8 | His323, Ni1, Ni2 |

| 9 | -7.2 | His137, His139, Asp361 |

| 10 | -7.5 | His247, His273, Ni1 |

| 24 | -7.1 | His137, His247, Asp361 |

| 25 | -7.9 | Gly278, His323, Ni2 |

Source: Adapted from Molecules, 2022. mdpi.com

Conformational analysis of this compound and its derivatives is essential for understanding their three-dimensional structure and how they might adapt to a protein's binding site walisongo.ac.id. These molecules can exist in different conformations due to the rotation around single bonds. Theoretical conformational analysis, often performed alongside molecular docking, helps to identify the low-energy conformers that are most likely to be biologically active nih.gov.

The concept of "ligand-induced fit" suggests that the binding of a ligand can induce conformational changes in the target protein, leading to a more complementary and stable complex. Molecular dynamics simulations, often used in conjunction with docking, can provide insights into these dynamic processes and the conformational flexibility of both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity ijcrt.orgnih.gov. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities nih.gov.

QSAR studies on benzohydrazide derivatives have been conducted to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects frontiersin.org. These studies involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with the observed biological activity (e.g., IC50 or MIC values) using statistical methods nih.gov. The resulting QSAR models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. The models are typically validated using statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²) .

Table 4: QSAR Model for Antimicrobial Activity of p-hydroxybenzohydrazide Derivatives This table presents a subset of the data used in a 3D-QSAR study, showing the actual and predicted antimicrobial activity (pMIC) for a series of p-hydroxybenzohydrazide derivatives.

| Compound | Actual pMIC | Predicted pMIC |

| I.a | 1.83 | 1.81 |

| I.b | 1.76 | 1.74 |

| I.c | 1.53 | 1.55 |

| II.a | 1.95 | 1.97 |

| II.b | 1.89 | 1.88 |

Source: Adapted from Der Pharma Chemica, 2011.

Development of Predictive Models

The development of predictive models, particularly in the realm of medicinal chemistry, is a cornerstone of modern drug discovery. These models aim to establish a quantitative structure-activity relationship (QSAR), which correlates the structural or property descriptors of a compound with its biological activity. For hydrazide compounds, including derivatives of this compound, in silico or computer simulation analyses are employed to predict their therapeutic potential. nih.govmdpi.com

These predictive models are often built using large datasets of compounds for which experimental data, such as toxicity or pharmacokinetic properties, are known. nih.gov By identifying the key molecular features that influence a desired biological outcome, these models can virtually screen large libraries of compounds, prioritizing those with the highest probability of success for synthesis and experimental testing. phuse.global This approach significantly reduces the time and cost associated with drug development. mdpi.com For instance, in silico studies on N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been used to gain insight into their binding interactions with enzymes, a critical step in understanding their mechanism of action as potential urease inhibitors. nih.gov

Descriptors and Statistical Validation

The foundation of any predictive QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that characterize the properties of a molecule. nih.gov They can be broadly categorized into one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) descriptors, capturing different aspects of the molecular structure. Quantum chemistry calculations and specialized software are often used to compute a wide array of these descriptors for compounds like this compound. researchgate.net

For a predictive model to be reliable, it must undergo rigorous statistical validation. researchgate.net This process ensures that the model is not only capable of fitting the data it was trained on but can also accurately predict the properties of new, untested compounds. Common validation techniques include internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. researchgate.net The statistical significance of the chosen descriptors is also evaluated to ensure that the observed correlations are not due to chance. nih.gov